2-methyl-N-[3-(4-methylphenoxy)propyl]propan-2-amine
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Overview
Description
2-methyl-N-[3-(4-methylphenoxy)propyl]propan-2-amine is an organic compound with a complex structure that includes a phenoxy group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[3-(4-methylphenoxy)propyl]propan-2-amine typically involves the reaction of 4-methylphenol with 3-chloropropylamine under basic conditions to form the intermediate 3-(4-methylphenoxy)propylamine. This intermediate is then reacted with 2-methylpropan-2-amine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[3-(4-methylphenoxy)propyl]propan-2-amine can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized under specific conditions.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the phenoxy group.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
2-methyl-N-[3-(4-methylphenoxy)propyl]propan-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-methyl-N-[3-(4-methylphenoxy)propyl]propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group may play a role in binding to these targets, while the amine group can participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxyphenoxy)propan-1-amine: Similar structure but with a methoxy group instead of a methyl group.
N-(3-(4-methylphenoxy)propyl)acetamide: Similar structure but with an acetamide group instead of an amine group.
Uniqueness
2-methyl-N-[3-(4-methylphenoxy)propyl]propan-2-amine is unique due to the presence of both a phenoxy group and a tertiary amine group, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2-methyl-N-[3-(4-methylphenoxy)propyl]propan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-12-6-8-13(9-7-12)16-11-5-10-15-14(2,3)4/h6-9,15H,5,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKYHQIGGWZIQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCNC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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